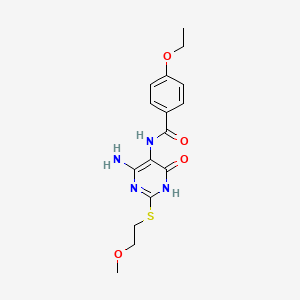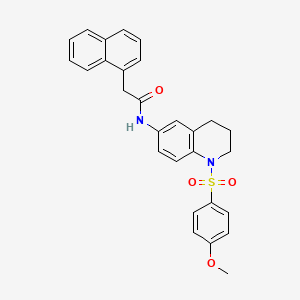![molecular formula C17H11BrN2OS2 B3005531 5-bromo-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide CAS No. 477501-58-9](/img/structure/B3005531.png)
5-bromo-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . They are often used in the synthesis of various pharmaceutical agents .
Synthesis Analysis
Benzothiazoles can be synthesized through a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . This process provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can vary greatly depending on the specific substituents attached to the benzothiazole core .
Chemical Reactions Analysis
Benzothiazoles can undergo various chemical reactions, including condensation with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary greatly depending on the specific substituents attached to the benzothiazole core .
Scientific Research Applications
Photodynamic Therapy Application
A study by Pişkin, Canpolat, and Öztürk (2020) explored the use of zinc phthalocyanine derivatives, similar in structure to 5-bromo-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide, in photodynamic therapy. This derivative exhibits high singlet oxygen quantum yield and is considered a potential Type II photosensitizer for cancer treatment in photodynamic therapy due to its good fluorescence properties and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Potential Antimalarial Application
Benzothiophene carboxamide derivatives, which are structurally related to the chemical , have shown promise as potent inhibitors of Plasmodium asexual blood stages in both in vitro and in vivo models. These compounds specifically impair the development of trophozoites, a stage in the intraerythrocytic cycle, suggesting their potential as antimalarials (Banerjee et al., 2011).
Chemosensors for Cyanide Anions
Coumarin benzothiazole derivatives, closely related to this compound, have been synthesized and studied as chemosensors for cyanide anions. These compounds show a change in color and fluorescence when interacting with cyanide, indicating their potential application in chemical sensing (Wang et al., 2015).
Photophysical and Photochemical Properties
Research on benzo[b]thiophene derivatives like this compound has revealed unique photophysical and photochemical properties. These properties make them suitable for a range of applications, including material sciences, where specific reactions and electron structures are of interest (Wu et al., 2013).
Inhibitors of Plasmodium Enoyl-ACP Reductase
Another study on benzothiophene carboxamide derivatives showcased their role as inhibitors of Plasmodium enoyl-ACP reductase, an enzyme critical in the life cycle of the malaria parasite. This inhibition activity marks these derivatives as potential candidates for developing new antimalarial drugs (Banerjee et al., 2011).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They are known to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and inhibit their function . The interaction of the compound with its target leads to changes that prevent the target from performing its normal function, thereby inhibiting the growth of the bacteria .
Biochemical Pathways
It can be inferred from the anti-tubercular activity of benzothiazole derivatives that they likely interfere with the biochemical pathways essential for the survival and replication ofMycobacterium tuberculosis .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . This leads to a decrease in the number of bacteria, thereby helping to control the spread of tuberculosis .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-bromo-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2OS2/c1-20-15-11-5-3-2-4-10(11)6-7-12(15)23-17(20)19-16(21)13-8-9-14(18)22-13/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDSUYIKRJJKOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=C(S4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 4-{[(methylcarbamoyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B3005449.png)
![4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile](/img/structure/B3005450.png)
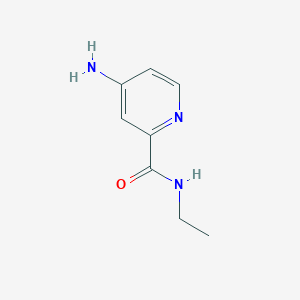
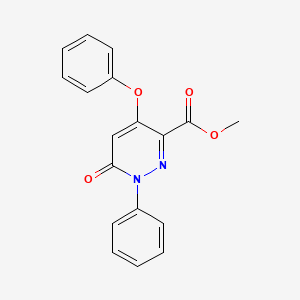
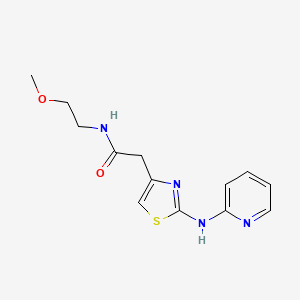
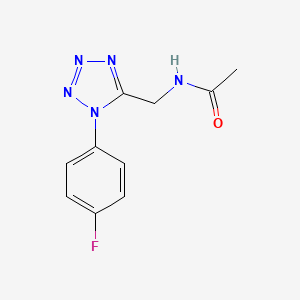


![5-((3,4-Dichlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3005461.png)
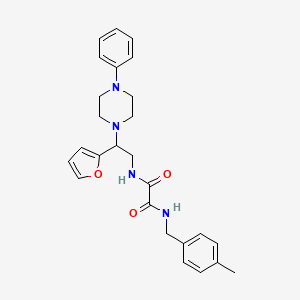

![3-Methyl-2H-pyrazolo[4,3-c]pyridine;hydrochloride](/img/structure/B3005468.png)
